(4-Iodo-1,2-thiazol-5-yl)methanol (4-Iodo-1,2-thiazol-5-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18214362
InChI: InChI=1S/C4H4INOS/c5-3-1-6-8-4(3)2-7/h1,7H,2H2
SMILES:
Molecular Formula: C4H4INOS
Molecular Weight: 241.05 g/mol

(4-Iodo-1,2-thiazol-5-yl)methanol

CAS No.:

Cat. No.: VC18214362

Molecular Formula: C4H4INOS

Molecular Weight: 241.05 g/mol

* For research use only. Not for human or veterinary use.

(4-Iodo-1,2-thiazol-5-yl)methanol -

Specification

Molecular Formula C4H4INOS
Molecular Weight 241.05 g/mol
IUPAC Name (4-iodo-1,2-thiazol-5-yl)methanol
Standard InChI InChI=1S/C4H4INOS/c5-3-1-6-8-4(3)2-7/h1,7H,2H2
Standard InChI Key VUXIXGREOWRIQL-UHFFFAOYSA-N
Canonical SMILES C1=NSC(=C1I)CO

Introduction

(4-Iodo-1,2-thiazol-5-yl)methanol, with the CAS number 2743442-49-9, is a synthetic organic compound belonging to the thiazole class. Thiazoles are five-membered heterocyclic rings containing sulfur and nitrogen atoms, known for their diverse applications in pharmaceuticals and organic synthesis. This compound, in particular, features an iodo substituent at the 4-position and a hydroxymethyl group at the 5-position of the thiazole ring.

Synthesis and Reactions

The synthesis of (4-Iodo-1,2-thiazol-5-yl)methanol typically involves multi-step organic reactions. These processes often start with thiazole precursors and may include iodination and hydroxymethylation steps. The iodo group can participate in various cross-coupling reactions, making this compound a versatile intermediate in organic synthesis.

Applications in Research

While specific applications of (4-Iodo-1,2-thiazol-5-yl)methanol are not extensively documented, thiazole derivatives are widely used in medicinal chemistry. They have shown potential as antimicrobial agents, enzyme inhibitors, and components of pharmaceuticals. The presence of an iodo group allows for further functionalization through cross-coupling reactions, which can be crucial in developing new therapeutic agents.

Analytical Techniques

Characterization of (4-Iodo-1,2-thiazol-5-yl)methanol involves various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of the compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule.

Note:

Due to the limited availability of specific research articles focused solely on (4-Iodo-1,2-thiazol-5-yl)methanol, this article draws from general principles of thiazole chemistry and related compounds. Further research would be beneficial to fully elucidate its properties and applications.

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